L-Aspartic acid-1-13C
Overview
Description
L-Aspartic acid-1-13C is a deuterium-labeled form of L-Aspartic acid . L-Aspartic acid is an amino acid that has been shown to be a suitable proagent for colon-specific agent delivery . It appears as white crystals or crystalline powder .
Synthesis Analysis
The synthesis of L-Aspartic acid-1-13C involves stirring with caesium carbonate and 4-methoxy-benzaldehyde in dimethyl sulfoxide at 70 - 90°C . The reaction mixture is then diluted with H2O and acidified to pH 1-2 using 1 M HCl .Molecular Structure Analysis
The molecular structure of L-Aspartic acid-1-13C is represented by the linear formula: HO2CCH2CH(NH2)13CO2H .Scientific Research Applications
1. Studies in Enzyme Mechanisms
L-Aspartic acid-1-13C has been crucial in studying enzyme mechanisms. For instance, Röhm and Van Etten (1986) used 13C NMR spectroscopy to examine the mechanism of asparaginase from Escherichia coli, utilizing L-1-[13C]aspartic acid among others (Röhm & Van Etten, 1986).
2. Biosynthetic Pathway Elucidation
In the study of metabolic pathways, L-Aspartic acid-1-13C plays a significant role. Desaty et al. (1968) used aspartate-4-13C in research to elucidate the biosynthetic pathway for fusaric acid, a metabolite of Fusarium oxysporum (Desaty et al., 1968).
3. Synthesis and Characterization of Hydrogels
In the field of material science, L-Aspartic acid-1-13C contributes to the synthesis and characterization of hydrogels. Vakili and Rahneshin (2013) synthesized novel natural hydrogels based on starch and L-aspartic acid, demonstrating its utility in creating temperature-responsive and pH-sensitive materials (Vakili & Rahneshin, 2013).
4. Spectroscopic Analysis
L-Aspartic acid-1-13C aids in spectroscopic studies. For example, Mohamed (2013) explored the complexes between L-aspartic acid and lanthanide series metals, utilizing 13C NMR for structural insights (Mohamed, 2013).
5. Investigation in Thermolysis
Yuan et al. (2004) conducted research on the thermolysis of L-aspartic acid-intercalated layered double hydroxide, revealing the structural and compositional changes during the process (Yuan et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino(113C)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-GZPBOPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583962 | |
Record name | L-(1-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid-1-13C | |
CAS RN |
81201-97-0 | |
Record name | L-(1-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81201-97-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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